molecular formula C17H16N4O B7507337 N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B7507337
M. Wt: 292.33 g/mol
InChI Key: DJUIHXXRZMULDN-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nicotinamide core substituted with a 2,6-dimethylphenyl group and a 1H-pyrazol-1-yl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 6-chloronicotinic acid: This is achieved by chlorination of nicotinic acid.

    Substitution with 1H-pyrazole: The 6-chloronicotinic acid undergoes a nucleophilic substitution reaction with 1H-pyrazole to form 6-(1H-pyrazol-1-yl)nicotinic acid.

    Amidation: The final step involves the reaction of 6-(1H-pyrazol-1-yl)nicotinic acid with 2,6-dimethylaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or modulating their activity.

    Interacting with receptors: Altering signal transduction pathways.

    Modulating gene expression: Affecting transcription factors and regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-6-(1H-imidazol-1-yl)nicotinamide
  • N-(2,6-dimethylphenyl)-6-(1H-triazol-1-yl)nicotinamide

Uniqueness

N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is unique due to the presence of the 1H-pyrazol-1-yl group, which imparts distinct electronic and steric properties compared to imidazole or triazole analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-5-3-6-13(2)16(12)20-17(22)14-7-8-15(18-11-14)21-10-4-9-19-21/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUIHXXRZMULDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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